molecular formula C18H27N3O B2683419 2-(4-tert-butylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 1197713-66-8

2-(4-tert-butylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No.: B2683419
CAS No.: 1197713-66-8
M. Wt: 301.434
InChI Key: BDVRXBQTMBCXSZ-UHFFFAOYSA-N
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Description

2-(4-tert-butylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a tert-butyl group attached to an aniline moiety, a cyano group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multiple steps:

    Formation of the aniline derivative: The starting material, 4-tert-butylaniline, can be synthesized through the alkylation of aniline with tert-butyl chloride in the presence of a base.

    Introduction of the acetamide group: The aniline derivative can then be reacted with acetic anhydride to introduce the acetamide group.

    Addition of the cyano group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The cyano group and acetamide moiety may play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-tert-butylphenyl)acetamide: Lacks the cyano group.

    2-(4-tert-butylanilino)acetamide: Lacks the cyano and additional methyl groups.

    N-(2-cyano-3-methylbutan-2-yl)acetamide: Lacks the aniline moiety.

Uniqueness

2-(4-tert-butylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

2-(4-tert-butylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2OC_{16}H_{22}N_2O, with a molecular weight of approximately 270.36 g/mol. The compound features a tert-butyl group, an aniline moiety, and a cyano group, which contribute to its unique biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylaniline with acetic anhydride in the presence of a suitable catalyst. The introduction of the cyano group can be achieved through nucleophilic substitution reactions using appropriate reagents.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that acetamides can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of DNA synthesis pathways .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
N-[4-(2-methylthiazol)]acetamideA54915Induction of apoptosis via caspase activation
2-Cyano-N-thiazol-2-yl-acetamideC620Inhibition of DNA synthesis
2-(4-tert-butylanilino)acetamideMCF7TBDTBD

Anti-inflammatory Properties

In addition to anticancer activity, certain derivatives of acetamides have demonstrated anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

Case Studies

  • Study on Apoptotic Pathways : A study evaluated the apoptotic effects of various acetamide derivatives on human lung cancer cells (A549). The results indicated that compounds similar to this compound significantly increased caspase-3 activity, suggesting a potent mechanism for inducing apoptosis .
  • Inflammation Model : In a model of acute inflammation, related acetamides were tested for their ability to reduce edema in rats. The results showed a marked reduction in paw swelling, indicating potential therapeutic use in inflammatory conditions .

Properties

IUPAC Name

2-(4-tert-butylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-13(2)18(6,12-19)21-16(22)11-20-15-9-7-14(8-10-15)17(3,4)5/h7-10,13,20H,11H2,1-6H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVRXBQTMBCXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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